Product packaging for 1-(6-Chloro-2-pyrazinyl)indoline(Cat. No.:CAS No. 1220020-34-7)

1-(6-Chloro-2-pyrazinyl)indoline

Cat. No.: B1423839
CAS No.: 1220020-34-7
M. Wt: 231.68 g/mol
InChI Key: YKPZAKYRTAWOBF-UHFFFAOYSA-N
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Description

Significance of Indoline (B122111) Core Structures in Drug Discovery

The indoline scaffold, a bicyclic structure consisting of a benzene (B151609) ring fused to a five-membered nitrogen-containing ring, is a cornerstone in the development of new drugs. acs.org It is a prevalent motif in numerous natural products and synthetic molecules that exhibit a wide array of biological activities. acs.org The versatility of the indoline ring allows it to interact with a variety of biological targets, making it a "privileged scaffold" in medicinal chemistry. nih.gov

The structural rigidity and three-dimensional nature of the indoline nucleus enable it to present substituents in well-defined orientations, facilitating specific interactions with protein binding sites. This has led to the development of indoline-based compounds with applications in several therapeutic areas.

Table 1: Examples of Biological Activities of Indoline-Containing Compounds

Biological ActivityTarget Class ExampleReference
AnticancerKinase inhibitors, Tubulin polymerization inhibitors nih.gov
Antihypertensive- nih.gov
Antimicrobial- nih.gov
AntiviralHIV-1 fusion inhibitors nih.gov
Neuroprotective- acs.org

Role of Pyrazine (B50134) Moiety in Bioactive Molecules

Pyrazine is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. This heterocycle is a key component in a multitude of biologically active compounds. nih.gov The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, a crucial interaction for binding to biological macromolecules. nih.gov Furthermore, the pyrazine ring is relatively stable and can be readily substituted, allowing for the fine-tuning of a molecule's physicochemical properties and biological activity.

Pyrazine derivatives have been found to possess a broad spectrum of pharmacological effects, highlighting their importance in drug design and development. nih.gov

Table 2: Pharmacological Effects of Pyrazine-Containing Compounds

Pharmacological EffectReference
Anticancer nih.gov
Anti-inflammatory nih.gov
Antibacterial nih.gov
Antiparasitic nih.gov
Antioxidant nih.gov
Kinase Inhibition nih.gov

Historical Context of Fused and Hybrid Indole (B1671886)/Indoline-Pyrazine Systems

The exploration of fused and hybrid systems containing indole or indoline and pyrazine moieties has a rich history, leading to the discovery of potent bioactive molecules. These efforts have often focused on creating tricyclic or more complex structures where the pyrazine ring is fused to the indole or indoline core, such as in pyrazino[1,2-a]indoles. nih.govnih.gov

These fused systems have been investigated for a variety of therapeutic applications, demonstrating the potential of combining these two pharmacophores. Research has shown that such compounds can act as potent inhibitors of various enzymes and receptors. nih.govnih.gov For instance, derivatives of pyrazino[1,2-a]indol-1-ones have been studied for their anti-cancer and anti-infectious properties. nih.govnih.gov The synthesis of these complex molecules has been a subject of extensive research, with various methods developed for their efficient construction. nih.gov

More recently, non-fused hybrid molecules, where the indoline and pyrazine rings are connected by a single bond, have gained attention. This approach offers greater conformational flexibility, which can be advantageous for binding to certain biological targets.

Rationale for Investigating 1-(6-Chloro-2-pyrazinyl)indoline as a Privileged Scaffold

The specific compound, this compound, with the CAS number 1220020-34-7 and chemical formula C12H10ClN3, represents a logical progression in the field of medicinal chemistry. jk-sci.comchembk.com The rationale for its investigation as a privileged scaffold is built upon the established biological significance of its components and the successful history of related hybrid molecules.

The N-arylation of indoline is a key synthetic strategy to access such hybrids. nih.govbenthamscience.com The presence of a 6-chloro-2-pyrazinyl group attached to the nitrogen of the indoline ring is particularly noteworthy. The chloro substituent can significantly influence the electronic properties of the pyrazine ring and can also serve as a potential site for further chemical modification. Halogen atoms can also participate in halogen bonding, an increasingly recognized interaction in drug-receptor binding.

The investigation of this compound is driven by the hypothesis that this specific combination of moieties will yield a scaffold with high potential for biological activity. For example, related aminopyridyl/pyrazinyl spiro[indoline-3,4'-piperidine]-2-ones have been identified as highly selective and efficacious c-Met/ALK inhibitors, demonstrating the potential of pyrazinyl-indoline hybrids in cancer therapy. nih.gov Furthermore, 2,6-disubstituted pyrazine derivatives have been discovered as inhibitors of CK2 and PIM kinases, further highlighting the potential of the pyrazine moiety to target important cancer-related enzymes. nih.gov The structural framework of this compound provides a versatile platform for the development of libraries of new compounds for screening against a wide range of biological targets.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10ClN3 B1423839 1-(6-Chloro-2-pyrazinyl)indoline CAS No. 1220020-34-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(6-chloropyrazin-2-yl)-2,3-dihydroindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3/c13-11-7-14-8-12(15-11)16-6-5-9-3-1-2-4-10(9)16/h1-4,7-8H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKPZAKYRTAWOBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C3=CN=CC(=N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101249854
Record name 1-(6-Chloro-2-pyrazinyl)-2,3-dihydro-1H-indole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220020-34-7
Record name 1-(6-Chloro-2-pyrazinyl)-2,3-dihydro-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220020-34-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(6-Chloro-2-pyrazinyl)-2,3-dihydro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101249854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies

Retrosynthetic Analysis of the 1-(6-Chloro-2-pyrazinyl)indoline Scaffold

A retrosynthetic analysis of this compound reveals several key disconnection points for its synthesis. lkouniv.ac.inslideshare.netyoutube.com The most logical and common disconnection is at the C-N bond between the indoline (B122111) nitrogen and the pyrazine (B50134) ring. This approach simplifies the target molecule into two primary building blocks: indoline and a suitable 2-halopyrazine derivative, typically 2,6-dichloropyrazine (B21018). This strategy is advantageous as it allows for the independent synthesis and modification of both heterocyclic systems before their crucial coupling.

An alternative disconnection can be envisioned through the formation of the indoline ring itself, starting from a pre-formed N-aryl pyrazine derivative. nih.gov This would involve the cyclization of a suitably substituted aniline, already bearing the 6-chloropyrazinyl moiety. However, this approach is generally less favored due to the potential for undesired side reactions and the challenges associated with the synthesis of the requisite acyclic precursor.

Classical Synthetic Approaches for N-Substitution of Indoline Rings

The N-substitution of indoline is a well-established transformation in organic synthesis, with several classical methods available. researchgate.net One of the most fundamental approaches is the direct N-alkylation or N-arylation of indoline with a suitable electrophile.

N-Alkylation: While not directly applicable to the synthesis of the target compound, understanding N-alkylation provides a foundational context. This typically involves the reaction of indoline with an alkyl halide in the presence of a base. organic-chemistry.orgacs.orgnih.govrsc.orgstanford.edu The basic conditions deprotonate the indoline nitrogen, forming a more nucleophilic species that readily attacks the alkyl halide. The choice of base and solvent is crucial to optimize the reaction yield and minimize side products.

N-Arylation: More relevant to the synthesis of this compound is the N-arylation of indoline. Classical methods for this transformation often rely on nucleophilic aromatic substitution (SNAr) reactions. In this context, indoline acts as a nucleophile, attacking an electron-deficient aromatic ring, such as a halopyrazine. The presence of the electron-withdrawing nitrogen atoms in the pyrazine ring and the chloro-substituent facilitate this reaction. However, these reactions often require harsh conditions, such as high temperatures and strong bases, and may suffer from low yields and poor regioselectivity. nih.govresearchgate.net

Advanced Synthetic Protocols for Chlorinated Pyrazine Ring Introduction

To overcome the limitations of classical methods, several advanced synthetic protocols have been developed for the efficient introduction of the chlorinated pyrazine ring onto the indoline nitrogen. These methods often offer milder reaction conditions, higher yields, and greater functional group tolerance.

Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions have revolutionized the formation of C-N bonds. The Buchwald-Hartwig amination is a particularly powerful tool for the N-arylation of amines, including indoline. organic-chemistry.org This palladium-catalyzed reaction involves the coupling of an amine with an aryl halide or triflate. acs.orgrsc.orgnih.gov In the context of synthesizing this compound, this would involve the reaction of indoline with 2,6-dichloropyrazine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. nih.govacs.org

Copper-catalyzed Ullmann condensation is another important method for N-arylation. nih.govnih.gov While historically requiring harsh conditions, modern variations of the Ullmann reaction utilize ligands to facilitate the coupling at lower temperatures, making it a more viable option for the synthesis of complex molecules. exeter.ac.uk

The choice of catalyst, ligand, and base is critical for the success of these reactions and often requires careful optimization for each specific substrate combination.

Table 1: Comparison of Metal-Catalyzed Coupling Reactions for N-Arylation of Indoline

ReactionCatalyst SystemTypical ConditionsAdvantagesDisadvantages
Buchwald-Hartwig AminationPalladium catalyst (e.g., Pd₂(dba)₃), Phosphine ligand (e.g., BINAP, Xantphos)Base (e.g., NaOt-Bu, K₃PO₄), Anhydrous solvent (e.g., Toluene, Dioxane)High yields, broad substrate scope, mild conditions. organic-chemistry.orgCatalyst and ligand can be expensive, sensitive to air and moisture.
Ullmann CondensationCopper catalyst (e.g., CuI, Cu₂O), Ligand (e.g., 1,10-phenanthroline)High temperatures, Polar aprotic solvent (e.g., DMF, DMSO)Inexpensive catalyst, effective for electron-deficient aryl halides. exeter.ac.ukOften requires high temperatures, can have limited substrate scope.

Metal-Free Cyclization Techniques

While metal-catalyzed reactions are highly effective, there is a growing interest in the development of metal-free synthetic methods to avoid potential metal contamination in the final product. rsc.orgrsc.orgresearchgate.netresearchgate.netacs.org For the synthesis of N-aryl indolines, metal-free approaches often involve the use of hypervalent iodine reagents or proceed through aryne intermediates. researchgate.netacs.orgnih.gov

One such strategy involves the reaction of indoline with a diaryliodonium salt bearing the desired pyrazinyl group. These reactions can proceed under mild, base-mediated conditions. researchgate.netacs.org Another approach utilizes the in-situ generation of a pyrazinyl aryne, which can then be trapped by indoline. acs.orgnih.gov These methods provide valuable alternatives to metal-catalyzed protocols.

Microwave-Assisted Polycondensation Strategies

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating. nih.govsciforum.netresearchgate.netnih.govijpsjournal.comnih.govresearchgate.netrsc.org The application of microwave irradiation to the N-arylation of indoline with a chloropyrazine can significantly enhance the reaction rate, particularly for sluggish transformations. nih.govexeter.ac.uk

Microwave heating can be particularly beneficial for solid-phase synthesis and for driving reactions to completion that might otherwise require prolonged heating under conventional conditions. nih.govnih.gov This technology offers a greener and more efficient approach to the synthesis of this compound and its derivatives. researchgate.net

Stereoselective and Asymmetric Synthesis of Indoline-Pyrazine Derivatives

The development of stereoselective and asymmetric methods for the synthesis of indoline-pyrazine derivatives is of significant interest, as the chirality of a molecule can have a profound impact on its biological activity. acs.orgnih.govacs.orgsci-hub.runih.govnih.gov While the direct N-arylation of an achiral indoline with a chloropyrazine does not introduce a new stereocenter at the nitrogen atom, the synthesis of chiral indoline-pyrazine derivatives can be achieved by starting with an enantiomerically pure indoline precursor.

Asymmetric synthesis of the indoline ring itself can be accomplished through various methods, including the use of chiral catalysts or auxiliaries. acs.orgnih.govacs.orgsci-hub.runih.gov For instance, the diastereoselective addition of a nucleophile to a chiral imine precursor can establish the stereochemistry of the indoline ring, which can then be carried through to the final N-arylated product. acs.orgnih.govacs.org

Furthermore, recent advances in catalysis have enabled the enantioselective synthesis of indolines through hydrogenation or other cyclization reactions, providing access to a wide range of chiral building blocks for the synthesis of complex molecules like this compound derivatives. sci-hub.ru

Enantioselective Access to Chiral Centers

While this compound itself is not chiral, the introduction of stereocenters, particularly on the indoline ring, is a key strategy in the development of new chemical entities. Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of related chiral indoline-containing scaffolds. For instance, cascade reactions between pyrazolones and isatylidene malononitriles, catalyzed by just 1 mol% of a cinchona alkaloid-derived catalyst like (DHQD)2PYR, have yielded chiral spirooxindole derivatives in excellent yields (96–99%) and with high enantioselectivities (up to 91% ee). rsc.org Similarly, a three-component cascade reaction of isatins, malononitrile (B47326) or cyanoacetate, and phthalhydrazide (B32825), catalyzed by a quinidine-derived squaramide, has been developed for the asymmetric synthesis of spiro[indoline-3,1′-pyrazolo[1,2-b]phthalazine] derivatives, achieving good yields (73–90%) and outstanding enantiomeric excesses (up to >99% ee). nih.govresearchgate.net

These organocatalytic approaches often rely on the formation of specific hydrogen bonding interactions between the catalyst and the substrates, which effectively controls the facial selectivity of the key bond-forming steps. A plausible mechanism for the formation of spiro[indoline-3,1′-pyrazolo[1,2-b]phthalazine] derivatives involves the initial Knoevenagel condensation of isatin (B1672199) with malononitrile to form an isatylidene malononitrile intermediate. The squaramide catalyst then activates this intermediate and the phthalhydrazide through hydrogen bonding, facilitating a highly enantioselective Michael addition followed by cyclization. nih.gov

Diastereoselective Synthesis Considerations

In cases where multiple chiral centers are generated, controlling the diastereoselectivity of the reaction is crucial. A base-mediated, metal-free approach for the synthesis of 1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide derivatives from novel bis-amide Ugi-adducts has been shown to be highly regioselective and diastereoselective. nih.gov The presence of two chiral centers in the products generally leads to the formation of two diastereomeric isomers. However, in certain cases, only a single diastereomer is obtained, highlighting the influence of substituents on the stereochemical outcome. nih.gov The proposed mechanism for this diastereoselective cyclization involves the formation of a carbanionic intermediate, which, after neutralization, undergoes an intramolecular nucleophilic attack by the indole (B1671886) nitrogen via a 6-endo-trig cyclization. nih.gov

Another example of diastereoselective synthesis is the three-component reaction of cyclic ketones, pyrazolone (B3327878) derivatives, and isatin or ninhydrin (B49086) in the presence of trifluoroacetic acid. This method allows for the formation of three contiguous stereogenic centers, one of which is a quaternary center, with remarkable diastereoselectivity. orgchemres.org The structure of the final product, confirmed by single-crystal X-ray analysis, validates the high degree of stereocontrol achieved in this reaction. orgchemres.org

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is a critical step in developing efficient and scalable syntheses. For the synthesis of indoline derivatives, various catalytic systems have been explored. For instance, cobalt-catalyzed intramolecular cross-coupling reactions of N-allyl-o-haloanilines using [CoCl2(dpph)] as a catalyst have been studied for the preparation of indolines. researchgate.net The choice of solvent, temperature, and catalyst loading are key parameters that are often screened to maximize the yield and minimize the formation of byproducts.

In the context of pyrazole (B372694) synthesis, which can be analogous to the pyrazine coupling, Bayesian optimization has been employed to identify reaction conditions that are highly selective for the formation of specific constitutional isomers. nih.gov This approach allows for the exploration of a wide chemical space and can uncover non-obvious reaction conditions, such as the use of basic solvents in a typically acid-catalyzed Knorr pyrazole condensation. nih.gov Such optimization strategies can be applied to the synthesis of this compound to improve conversion and selectivity.

Reaction TypeCatalyst/ReagentSolventTemperatureYieldReference
Spirooxindole Synthesis(DHQD)2PYR (1 mol%)--96-99% rsc.org
Spiro[indoline-3,1′-pyrazolo[1,2-b]phthalazine] SynthesisQuinidine-derived squaramide--73-90% nih.govresearchgate.net
Pyrazinoindolone SynthesisNa2CO3DMSO100 °C- nih.gov
Indoline Synthesis[CoCl2(dpph)]--- researchgate.net

Synthesis of Key Precursors and Intermediates

The synthesis of this compound relies on the availability of key precursors, namely indoline and a suitably activated 2-chloro-6-halopyrazine. The synthesis of polysubstituted pyridines, which shares similarities with pyrazine synthesis, has been achieved from 1,4-oxazin-2-one intermediates. nih.gov These intermediates, prepared from acetylene (B1199291) dicarboxylates and β-amino alcohols, undergo a tandem cycloaddition/cycloreversion reaction with alkynes to furnish the pyridine (B92270) core. nih.gov

For the pyrazine component, the synthesis of 6-chloro-1H-pyrazolo[3,4-b]pyrazine has been accomplished via a continuous flow formylation/hydrazine cyclization cascade, demonstrating a scalable approach to functionalized pyrazine systems. researchgate.net The synthesis of di-2-pyrazinylmethane from 2-methylpyrazine (B48319) and 2-chloropyrazine (B57796) using lithium diisopropylamide (LDA) as a base has also been reported, although this can lead to the formation of byproducts such as tri-2-pyrazinylmethane and 3-chloro-2,2'-bipyrazine. nii.ac.jp The synthesis of 7-chloro-4-(piperazin-1-yl)-quinoline, a key intermediate for the antimalarial drug piperaquine, has been achieved by reacting 4,7-dichloroquinoline (B193633) with piperazine. google.com This highlights a common strategy for coupling a heterocyclic amine with a halo-substituted heterocycle.

Derivatization Strategies for Structure-Activity Relationship Studies

To explore the structure-activity relationships (SAR) of this compound, systematic modifications of both the indoline and pyrazine rings are undertaken.

Systematic Modification of the Indoline Ring

The indoline ring offers several positions for modification. The nitrogen atom can be alkylated or acylated, and the aromatic portion of the ring can be substituted with various functional groups. The synthesis of spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] and spiro[indoline-3,1′-pyrazolo[1,2-b]phthalazine] derivatives showcases the versatility of the C3 position of the indoline core for creating complex spirocyclic systems. rsc.orgnih.gov Furthermore, the enantioselective synthesis of pyrroloindolines has been achieved through the non-covalent stabilization of indole radical cations, providing access to chiral building blocks that can be further elaborated. nih.gov

Introduction of Diverse Substituents on the Chlorinated Pyrazine Moiety

The chlorine atom on the pyrazine ring of this compound serves as a crucial synthetic handle, enabling the introduction of a wide array of substituents through various cross-coupling reactions. The electron-deficient nature of the pyrazine ring activates the chloro-substituent for displacement, making it a versatile precursor for structural diversification. Transition metal-catalyzed reactions are the predominant strategies employed for this functionalization, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. researchgate.net

Key methodologies include Suzuki-Miyaura, Sonogashira, Stille, and Buchwald-Hartwig amination reactions. These methods are foundational in medicinal chemistry for creating libraries of related compounds to explore structure-activity relationships (SAR). The choice of reaction depends on the desired substituent to be introduced.

Research Findings:

The functionalization of chloropyrazines is a well-established field, with numerous studies demonstrating the efficacy of palladium-catalyzed cross-coupling reactions. rsc.org These reactions are generally tolerant of various functional groups, allowing for the direct installation of complex moieties.

Suzuki-Miyaura Coupling: This reaction is widely used to introduce aryl, heteroaryl, or vinyl groups. The reaction of this compound with a suitable boronic acid or boronate ester in the presence of a palladium catalyst and a base yields the corresponding substituted product. The efficiency of the coupling can be influenced by the choice of catalyst, ligand, base, and solvent system.

Sonogashira Coupling: To introduce alkynyl substituents, the Sonogashira coupling is the method of choice. This reaction involves the coupling of this compound with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. researchgate.net This method is valuable for creating intermediates that can undergo further transformations, such as cyclization reactions.

Stille Coupling: The Stille reaction provides an alternative for C-C bond formation, utilizing organostannane reagents. While effective, the toxicity and stoichiometric nature of the tin byproducts often make other methods preferable. rsc.org

Buchwald-Hartwig Amination: For the introduction of nitrogen-based substituents, the Buchwald-Hartwig amination is a powerful tool. This palladium-catalyzed reaction couples this compound with a primary or secondary amine, affording a variety of amino-substituted pyrazine derivatives. This is particularly important for modulating the physicochemical properties, such as solubility and basicity, of the parent molecule.

The table below summarizes the key transformations for introducing substituents onto the pyrazine ring.

Reaction TypeReagentsCatalyst SystemSubstituent Introduced (R)
Suzuki-Miyaura Coupling R-B(OH)₂ or R-B(OR')₂Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃)Aryl, Heteroaryl, Vinyl
Sonogashira Coupling R-C≡CH (Terminal Alkyne)Pd catalyst, Cu(I) salt (e.g., CuI), Base (e.g., Et₃N)Alkynyl
Buchwald-Hartwig Amination R¹R²NH (Amine)Pd catalyst, Ligand (e.g., BINAP), Base (e.g., NaOtBu)Amino (NR¹R²)
Stille Coupling R-Sn(Bu)₃ (Organostannane)Pd catalyst (e.g., Pd(PPh₃)₄)Aryl, Heteroaryl, Alkyl

These synthetic strategies highlight the versatility of this compound as a scaffold. The ability to systematically and efficiently modify the pyrazine moiety allows researchers to fine-tune the molecule's properties for various scientific applications.

Pharmacological Spectrum and Biological Activities

Neuropsychiatric Applications and Receptor Modulation

The potential of novel compounds to modulate central nervous system targets is a primary focus of modern medicinal chemistry. However, specific data for 1-(6-Chloro-2-pyrazinyl)indoline in this regard is not available in the public domain.

Serotonin (B10506) 5-HT2C Receptor Agonism and Antagonism

A thorough search of scientific databases and literature yields no specific studies detailing the binding affinity or functional activity of this compound at the serotonin 5-HT2C receptor. Consequently, its potential as a 5-HT2C agonist or antagonist remains uncharacterized.

Potentiation of Dopamine (B1211576) Release Pathways

There is currently no published research investigating the effects of this compound on dopamine release pathways. In vitro and in vivo studies are necessary to determine if this compound modulates dopaminergic neurotransmission.

Evaluation in Neuropsychiatric Disorder Models

The efficacy of a compound in preclinical models of neuropsychiatric disorders is a critical step in its development. However, no studies have been published that evaluate this compound in animal models of conditions such as schizophrenia, depression, or anxiety.

Anti-Infectious and Antiparasitic Potential

The search for new antimicrobial and antiparasitic agents is a global health priority. While related heterocyclic compounds have shown promise in this area, the specific activity of this compound has not been reported.

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

There is no available data on the minimum inhibitory concentrations (MICs) or other measures of antibacterial efficacy for this compound against either Gram-positive or Gram-negative bacterial strains.

Antifungal Efficacy Against Fungal Pathogens

Similarly, the scientific literature lacks any studies on the antifungal properties of this compound against common fungal pathogens.

Antitubercular Activity against Mycobacterium tuberculosis

There is currently no available scientific literature detailing the evaluation of this compound for its activity against Mycobacterium tuberculosis.

Antimalarial Activity against Plasmodium falciparum

No research findings have been published that assess the antimalarial efficacy of this compound against Plasmodium falciparum.

Anti-Leishmanial Activity against Leishmania infantum

There is no available data from scientific research concerning the activity of this compound against Leishmania infantum.

Antiviral Activity against Flaviviridae Viruses (e.g., HCV, DENV, YFV)

No published studies were identified that investigate the antiviral properties of this compound against viruses belonging to the Flaviviridae family, such as Hepatitis C virus (HCV), Dengue virus (DENV), or Yellow Fever virus (YFV).

Antiviral Activity against Coronaviruses (e.g., SARS-CoV-2)

There is no scientific evidence or research available on the potential antiviral activity of this compound against coronaviruses, including SARS-CoV-2.

Anticancer and Antineoplastic Effects

While pyrazine (B50134) and indoline (B122111) derivatives are classes of compounds that have been investigated for anticancer properties, there are no specific studies in the available scientific literature that report on the anticancer or antineoplastic effects of this compound on any cancer cell lines.

Cytotoxic Activity in Various Human Cancer Cell Lines

The cytotoxic potential of indole (B1671886) and pyrazole (B372694) derivatives has been explored against a range of human cancer cell lines. For instance, novel indole-pyrazole hybrids have been synthesized and evaluated for their antiproliferative activity. Some of these derivatives demonstrated potent anticancer effects against hepatocellular carcinoma (Huh7), breast cancer (MCF-7), and colon cancer (HCT116) cell lines, with IC50 values in the micromolar range. nih.gov

In a study on a novel quinoline (B57606) derivative, 11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN), significant cytotoxic effects were observed. The IC50 values were determined to be 3.3 µg/mL for hepatocellular carcinoma (HepG2), 23 µg/mL for colon carcinoma (HCT-116), and 3.1 µg/mL for breast cancer (MCF-7) cell lines. nih.gov These findings highlight the potential of this class of compounds as cytotoxic agents.

Table 1: Cytotoxic Activity of Selected Indole and Quinoline Derivatives

Compound/Derivative Cell Line IC50 Value
Indole-Pyrazole Hybrid (Compound 18) Huh7 0.6 µM
Indole-Pyrazole Hybrid (Compound 18) MCF-7 2.9 µM
Indole-Pyrazole Hybrid (Compound 18) HCT116 Not Specified
BAPPN (Quinoline Derivative) HepG2 3.3 µg/mL
BAPPN (Quinoline Derivative) HCT-116 23 µg/mL
BAPPN (Quinoline Derivative) MCF-7 3.1 µg/mL

Induction of Apoptosis and Necrosis

The induction of programmed cell death, or apoptosis, is a key mechanism for many anticancer agents. Research on 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones has shown that these compounds can act as potent caspase-3 activators. nih.gov Caspase-3 is a critical executioner caspase in the apoptotic pathway. In the Panc-1 human pancreatic cancer cell line, certain derivatives increased caspase-3 levels by approximately eightfold compared to untreated cells. nih.gov

Furthermore, some pyrazole and pyrazolopyridine derivatives have been found to induce apoptosis in HCT-116 cells, leading to cell death. nih.gov This was confirmed by an increase in the levels of the pro-apoptotic protein BAX and caspase-3, along with a decrease in the anti-apoptotic protein BCL-2. nih.gov While apoptosis is a controlled process, necrosis is a form of cell death that results from acute cellular injury and often triggers an inflammatory response. nih.gov The passive release of cellular contents from necrotic cells can stimulate an inflammatory cascade. nih.gov

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition

Vascular Endothelial Growth Factor Receptors (VEGFRs) play a crucial role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Consequently, VEGFR inhibitors are a significant class of anticancer drugs. Several heterocyclic compounds containing indole and pyrazole motifs have been investigated for their VEGFR inhibitory activity.

For example, a series of thiazolyl-pyrazoline derivatives were synthesized and evaluated as dual inhibitors of EGFR and VEGFR-2. nih.gov Certain compounds in this series demonstrated potent inhibition of VEGFR-2 with IC50 values in the nanomolar range. nih.gov Similarly, some pyridine (B92270)–benzenesulfonamide derivatives have shown strong VEGFR-2 inhibitory activity. nih.gov

Table 2: VEGFR-2 Inhibitory Activity of Selected Heterocyclic Compounds

Compound/Derivative Class Specific Compound VEGFR-2 IC50
Thiazolyl-pyrazoline Compound 10b 78.4 ± 1.5 nM
Thiazolyl-pyrazoline Compound 10d 43.0 ± 2.4 nM
Phthalazine-based derivative Compound 12b 17.8 µM
Indolinone derivative Compound 45 0.28 µM
1,2,3-Triazole and Isatin (B1672199) derivative Compound 43 26.38 nM
1,2,3-Triazole and Isatin derivative Compound 44 44.67 nM

Epidermal Growth Factor Receptor (EGFR) Inhibition

The Epidermal Growth Factor Receptor (EGFR) is another key target in cancer therapy, as its overexpression and mutation can lead to uncontrolled cell proliferation. The development of EGFR inhibitors has been a focus of extensive research.

New series of thiazolyl-pyrazoline derivatives have been identified as potent inhibitors of both EGFR and VEGFR-2. nih.gov For instance, compounds 10b and 10d from this series exhibited strong inhibitory activity against EGFR with IC50 values of 40.7 ± 1.0 nM and 32.5 ± 2.2 nM, respectively. nih.gov Imidazole-based compounds have also been designed and synthesized as EGFR inhibitors, with some showing IC50 values in the nanomolar range, comparable to the approved drug erlotinib. nih.gov

Table 3: EGFR Inhibitory Activity of Selected Heterocyclic Compounds

Compound/Derivative Class Specific Compound EGFR IC50
Thiazolyl-pyrazoline Compound 10b 40.7 ± 1.0 nM
Thiazolyl-pyrazoline Compound 10d 32.5 ± 2.2 nM
Imidazole-based derivative Compound 2c 617.33 ± 0.04 nM
Imidazole-based derivative Compound 2d 710 ± 0.05 nM
Imidazole-based derivative Compound 3c 236.38 ± 0.04 nM

Topoisomerase II Inhibition

DNA topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and other cellular processes. Topoisomerase II is a validated target for a number of clinically used anticancer drugs.

Research on pyrazolo[1,5-a]indole derivatives has revealed their potential as strong inhibitors of topoisomerase II. nih.gov Some of these synthetic compounds, such as GS-2, GS-3, and GS-4, were identified as potent inhibitors of this enzyme, with IC50 values in the range of 10-30 µM. nih.gov These compounds act as catalytic inhibitors, meaning they interfere with the enzyme's function without stabilizing the DNA-enzyme complex, which is the mechanism of action for some other topoisomerase poisons. nih.gov

Tubulin Polymerization Inhibition

Microtubules, which are polymers of tubulin, are critical components of the cytoskeleton and are essential for cell division, making them an attractive target for anticancer drug development. Inhibitors of tubulin polymerization can disrupt mitosis and lead to apoptotic cell death.

Novel indole-pyrazole hybrids have been investigated as potential tubulin-targeting agents. nih.gov One such compound, compound 18, exhibited moderate inhibitory activity against tubulin polymerization with an IC50 value of 19 µM. nih.gov This compound was also found to arrest the cell cycle in the G2/M phase and induce apoptosis in hepatocellular carcinoma cells. nih.gov Other studies on 1,5-disubstituted pyrrolidin-2-ones and related compounds have also identified promising scaffolds for the development of new tubulin polymerization inhibitors. rsc.org

Anti-Inflammatory Properties

Chronic inflammation is a key factor in the development and progression of many diseases, including cancer. Therefore, compounds with anti-inflammatory properties have significant therapeutic potential. The pyrazole and indole moieties are found in many compounds with known anti-inflammatory effects.

For example, indole 3-carboxylic acid, isolated from an endophytic fungus, has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in RAW 264.7 cells. nih.gov Specifically, it exhibited an IC50 of 4.38 µM against IL-1β. nih.gov Pyrazine derivatives are also known to possess a range of pharmacological activities, including anti-inflammatory effects. researchgate.net The inhibition of pro-inflammatory cytokines like TNF-α and IL-6 is a key mechanism of action for many anti-inflammatory drugs. nih.govgoogle.com

Cyclooxygenase (COX-1 and COX-2) Inhibition

There is no available scientific data from controlled studies to suggest that this compound possesses inhibitory activity against either cyclooxygenase-1 (COX-1) or cyclooxygenase-2 (COX-2) enzymes. Research on other heterocyclic compounds, such as certain pyrazole-pyridazine hybrids, has shown selective COX-2 inhibition, but these findings cannot be extrapolated to this compound due to structural differences. nih.govnih.gov

Modulation of Inflammatory Mediators

Investigations into the effects of this compound on the production and activity of inflammatory mediators, such as nitric oxide and prostaglandins, have not been reported in the available scientific literature. While some pyrazole derivatives have been shown to inhibit nitric oxide production in cellular models, no such studies have been conducted on this compound. nih.govnih.gov

Antioxidant Activity

The potential antioxidant properties of this compound have not been evaluated in any published studies. Standard antioxidant assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, have been used to characterize other heterocyclic compounds, but data for this compound is not available. jrespharm.comtsijournals.com

Antidiabetic Activity

Alpha-Glucosidase Inhibition

There is no scientific evidence to indicate that this compound has an inhibitory effect on the alpha-glucosidase enzyme, a key target in the management of type 2 diabetes. While various other classes of compounds, including some quinazoline (B50416) and acridine (B1665455) derivatives, have been investigated for their alpha-glucosidase inhibitory potential, this compound has not been among them. nih.govnih.govmdpi.com

Auto-Immune Modulatory Effects

The scientific literature lacks any studies on the potential auto-immune modulatory effects of this compound. The influence of this compound on immune cell function, cytokine production, or other aspects of the immune system remains uninvestigated. Some pyrazino[1,2-a]indole (B3349936) derivatives have been explored for their effects on the immune system, but these are structurally distinct from this compound. nih.gov

Cardioprotective and Anti-Arrhythmic Properties

There are no published reports detailing any cardioprotective or anti-arrhythmic properties of this compound. The effects of this compound on cardiac muscle, ion channels, or electrical conduction in the heart have not been the subject of scientific inquiry. While other classes of drugs are well-established for their anti-arrhythmic effects, there is no basis to associate these properties with this compound at this time. nih.gov

Information regarding the biological activities of this compound is not available in published scientific literature.

Following a comprehensive search of available scientific databases and research articles, no specific data or detailed research findings on the miscellaneous biological activities of the chemical compound this compound could be identified.

Efforts to locate information on any pharmacological or biological screening of this particular compound were unsuccessful. The scientific literature that discusses related structures, such as various indole and pyrazine derivatives, does not provide any specific data applicable to this compound.

Therefore, the requested article on the "" with a focus on "Miscellaneous Biological Activities" for this compound cannot be generated due to the absence of foundational research data.

Mechanistic Investigations and Molecular Target Identification

Elucidation of Specific Receptor-Ligand Interactions

The pyrazino-indole framework is a recognized pharmacophore for targeting various receptors. Studies on analogs of 1-(6-chloro-2-pyrazinyl)indoline have revealed specific and high-affinity interactions with several receptor types.

One notable example is the high affinity of 1,2,3,4-tetrahydropyrazino[1,2-a]indoles for imidazoline (B1206853) I(2) receptors. nih.gov Specifically, the 8-methoxy derivative has demonstrated a high binding affinity (Ki = 6.2 nM) for these receptors. nih.gov This suggests that the pyrazino-indole core can be a key determinant for interaction with this receptor class.

Furthermore, the chloro-indoline moiety itself is a component of compounds with potent receptor antagonist activity. For instance, SB-242084, a 6-chloro-5-methyl-indoline derivative, is a selective antagonist of the 5-HT2C receptor. nih.gov This highlights the potential for the 6-chloro-indoline part of the target compound to contribute to receptor binding and modulation.

Derivatives of the broader pyrazino[1,2-a]indole (B3349936) class have also been investigated for their effects on adenosine (B11128) receptors, indicating that this scaffold can be adapted to interact with a range of G-protein coupled receptors. nih.gov

Table 1: Receptor Binding Affinities of Selected Pyrazino-Indole Analogs

Compound Receptor Target Binding Affinity (Ki)
8-methoxy-1,2,3,4-tetrahydropyrazino[1,2-a]indole Imidazoline I(2) 6.2 nM nih.gov
SB-242084 (a 6-chloro-indoline derivative) 5-HT2C Selective Antagonist nih.gov

Enzyme Inhibition Profiling and Kinetic Studies

The inhibition of enzymes is a common mechanism of action for many therapeutic agents. The pyrazino-indole scaffold has been shown to be a potent inhibitor of various enzymes, suggesting that this compound may also exhibit such properties.

A key area of investigation has been the inhibition of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in tryptophan metabolism and a target in cancer immunotherapy. While some pyrazinoindolone derivatives have shown poor to moderate IDO1 inhibitory activity, this indicates that the scaffold can be directed towards this enzyme family. nih.gov

In the context of viral diseases, derivatives of pyrazino[1,2-a]indole have been identified as inhibitors of influenza PA endonuclease, an essential enzyme for viral replication. nih.gov This activity underscores the potential of this chemical class in the development of antiviral agents.

Furthermore, in silico studies of indole-containing pyrazino[2,1-b]quinazoline-3,6-diones, which share structural similarities, have predicted that these molecules could act as inhibitors of prolyl-tRNA synthetase in parasites like Plasmodium and Leishmania. acs.org This suggests a potential antiparasitic mechanism through the disruption of protein synthesis.

Research on indoline-6-sulfonamide (B1419461) derivatives has identified them as inhibitors of the bacterial enzyme DapE, with molecular docking studies suggesting that the sulfonamide group acts as a zinc-binding moiety in the enzyme's active site. luc.edu This points to the potential for substituted indolines to target metalloenzymes.

Cellular Pathway Modulation

The interaction of pyrazino-indole derivatives with molecular targets can lead to the modulation of various cellular pathways. For instance, the inhibition of enzymes like IDO1 can impact immune response pathways. nih.gov

In the context of cancer, certain pyrazinoindolones have been found to inhibit Epidermal Growth Factor Receptor (EGFR), a key component of signaling pathways that regulate cell growth and proliferation. nih.gov Inhibition of EGFR can disrupt downstream signaling cascades, leading to anti-cancer effects.

Furthermore, some pyrazinoindole derivatives have been shown to be inhibitors of reactive oxygen species (ROS), suggesting an ability to modulate cellular redox pathways and protect against oxidative stress. nih.gov

DNA/RNA Interaction Studies

Direct interaction with nucleic acids represents another potential mechanism of action. While no specific DNA or RNA interaction studies have been reported for this compound, research on other indoline-containing compounds provides a basis for this possibility. The structural features of the indoline (B122111) ring system, combined with the planar pyrazine (B50134) moiety, could facilitate intercalation or groove binding with DNA or RNA. Further experimental investigation, such as through spectroscopic titrations or gel electrophoresis mobility shift assays, would be necessary to explore this potential mechanism.

Investigation of Efflux Pump Inhibition Mechanisms

Efflux pumps are a significant cause of multidrug resistance in bacteria and cancer cells. The indole (B1671886) scaffold is a known pharmacophore in the development of efflux pump inhibitors. While specific studies on this compound in this context are lacking, the general potential of indole derivatives to inhibit efflux pumps suggests that this could be a relevant mechanism of action, particularly in antimicrobial or chemotherapeutic settings.

Identification of Key Pharmacodynamic Markers

Pharmacodynamic markers are crucial for assessing the biological effects of a compound. For pyrazino-indole derivatives, the identification of such markers would depend on their primary mechanism of action. For example, if the compound acts as an enzyme inhibitor, changes in the levels of the enzyme's substrate or product could serve as pharmacodynamic markers. If it targets a specific receptor, downstream signaling molecules could be monitored. Given the diverse potential targets for this class of compounds, a broad screening approach would be necessary to identify relevant and robust pharmacodynamic markers for this compound.

Resistance Mutation Profiling in Antiviral Contexts

In the development of antiviral agents, understanding the potential for resistance is critical. For a pyrazino-indole derivative with antiviral activity, resistance mutation profiling would involve passaging the virus in the presence of increasing concentrations of the compound. This allows for the selection of resistant viral strains, which can then be sequenced to identify mutations in the viral genome that confer resistance.

For example, in the context of Hepatitis C Virus (HCV), a related pyrazino[1,2-a]indole-dione derivative was characterized for its resistance mutation profile. nih.gov Although the chloro-substitution at position 6 was found to be less favorable for antiviral potency against certain HCV genotypes compared to other substitutions, this type of study is essential for any antiviral drug candidate. nih.gov Such studies would pinpoint the viral protein targeted by the compound and provide insights into the molecular interactions that are critical for its antiviral activity.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Impact of Indoline (B122111) Ring Substitution on Biological Efficacy

The indoline nucleus is a common scaffold in pharmacologically active compounds. nih.gov Modifications to this ring system can significantly modulate the biological activity of the parent compound. Systematic structure-activity relationship (SAR) studies on various indoline derivatives have shown that the introduction of substituents can influence potency and selectivity. nih.gov For instance, in a series of indoline and piperazine-containing derivatives, optimization of substituents on the indoline ring led to potent dopamine (B1211576) D2/D4 receptor antagonists. nih.gov

Influence of Pyrazine (B50134) Ring Substitution on Biological Efficacy

The pyrazine ring, a six-membered heterocyclic aromatic ring with two nitrogen atoms, is a key component of many biologically active compounds. ontosight.ainih.gov Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. ontosight.ainih.govresearchgate.net The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, which is often crucial for target binding. ontosight.ai

In the context of 1-(6-Chloro-2-pyrazinyl)indoline, substitutions on the pyrazine ring, other than the existing chloro group, would likely have a profound impact on its biological profile. For example, studies on pyrazinamide (B1679903) derivatives have shown that modifications with alkyl chains and other ring systems can significantly alter their antimycobacterial activity. nih.gov The introduction of different substituents can affect the electronic properties and steric bulk of the pyrazine ring, thereby influencing its binding affinity to a target protein.

Role of the Chloro Substituent on the Pyrazine Ring

The presence and position of a chlorine atom can dramatically influence a molecule's biological activity. eurochlor.orgchemrxiv.org The introduction of a chloro substituent can affect a compound's lipophilicity, metabolic stability, and binding interactions. eurochlor.orgbeilstein-journals.org In many cases, a chlorine atom is a critical feature for the activity of a compound. eurochlor.org For instance, the 7-chloroquinoline (B30040) core is a privileged scaffold in antimalarial drugs, where the chloro group is essential for activity. chemrxiv.org

In this compound, the chloro substituent on the pyrazine ring is expected to be a key modulator of its activity. nih.gov It can participate in halogen bonding, a type of non-covalent interaction that can contribute to ligand-receptor binding. nih.gov The electron-withdrawing nature of the chlorine atom also influences the electronic distribution of the pyrazine ring, which can be critical for its biological function. chemrxiv.org

Table 1: Effect of Chloro Substitution on Biological Activity in Related Heterocyclic Compounds

Parent CompoundChloro-Substituted AnalogFold Improvement in ActivityBiological Target/ActivityReference
4-Aminoquinoline7-Chloro-4-aminoquinoline>15-foldAnti-trypanosome chemrxiv.org
Pyrido[2,3-d]pyrimidin-7-one6-(2,6-dichlorophenyl) derivativeSignificantAbl kinase inhibition researchgate.net

Conformational Analysis and Bioactive Conformations

The three-dimensional shape of a molecule, or its conformation, is a critical determinant of its biological activity. Conformational analysis helps in identifying the low-energy, biologically active conformation that is responsible for interacting with the target. beilstein-journals.org For a molecule like this compound, which has rotatable bonds, multiple conformations are possible.

Computational methods such as Density Functional Theory (DFT) can be employed to predict the preferred conformation. beilstein-journals.org The relative orientation of the indoline and pyrazine rings is particularly important. The bioactive conformation is the specific spatial arrangement of atoms that allows the molecule to bind effectively to its biological target. Understanding this conformation is crucial for the rational design of more potent analogs.

Spatial Arrangement of Pharmacophores and Activity Correlation

Pharmacophore modeling is a powerful tool in drug discovery that identifies the essential three-dimensional arrangement of chemical features (pharmacophores) necessary for biological activity. dovepress.comnih.gov A pharmacophore model typically includes features like hydrogen bond donors and acceptors, aromatic rings, and hydrophobic groups. dovepress.com

For this compound, a pharmacophore model would likely include:

The indoline nitrogen as a potential hydrogen bond donor or acceptor.

The pyrazine nitrogens as hydrogen bond acceptors.

The aromatic systems of both the indoline and pyrazine rings for potential π-π stacking interactions.

The chloro substituent as a potential halogen bond donor or a feature contributing to a specific hydrophobic interaction.

The spatial relationship between these pharmacophoric features dictates the molecule's ability to fit into the binding site of its target protein. nih.gov

Comparative SAR Studies with Related Indole (B1671886)/Indoline and Pyrazine Derivatives

Comparing the SAR of this compound with related indole, indoline, and pyrazine derivatives provides valuable insights. nih.govmdpi.comresearchgate.netorientjchem.org Indole-based compounds are known to be privileged structures in medicinal chemistry, with many acting as tubulin inhibitors. nih.gov The saturation of the indole ring to form an indoline ring alters the geometry and electronic properties, which can lead to different biological activities.

Similarly, comparing with other pyrazine-containing compounds can help elucidate the role of the pyrazine moiety. For instance, pyrazoline derivatives, which are structurally related to pyrazines, have been extensively studied and show a wide range of biological activities that are highly dependent on the nature and position of their substituents. nih.gov

Table 2: Biological Activities of Related Indole and Pyrazine Derivatives

Compound ClassExample CompoundBiological ActivityReference
Indole DerivativesArylthioindolesTubulin Polymerization Inhibition nih.gov
Pyrazine DerivativesPyrazinamideAntitubercular nih.gov
Pyrazoline Derivatives3,5-DiarylpyrazolinesCarbonic Anhydrase Inhibition nih.gov

Stereochemical Influences on Activity and Selectivity

Stereochemistry can play a pivotal role in the biological activity and selectivity of a chiral molecule. mdpi.com If a chiral center is introduced into the this compound scaffold, for example, by substitution on the indoline ring, it would be expected that the different enantiomers would exhibit different biological activities. nih.gov This is because the two enantiomers will interact differently with a chiral biological target, such as a protein or enzyme. One enantiomer may bind with high affinity, leading to the desired therapeutic effect, while the other may be inactive or even cause undesirable side effects. mdpi.com The stereoselective uptake and metabolism of a drug can also be influenced by its stereochemistry. mdpi.com

Preclinical Assessment and Translational Research Aspects

In Vitro Efficacy Studies

No specific in vitro efficacy studies for 1-(6-Chloro-2-pyrazinyl)indoline are available in the current literature. Research on analogous compounds with a pyrazino-indole scaffold has shown biological activity. For instance, various pyrazino[1,2-a]indole (B3349936) derivatives have been synthesized and evaluated for their antibacterial properties against strains like Staphylococcus aureus and Pseudomonas aeruginosa. nih.gov Additionally, indole-containing pyrazino[2,1-b]quinazoline-3,6-diones have been investigated for their antiparasitic potential against Plasmodium falciparum, Trypanosoma brucei, and Leishmania infantum. acs.org

There is no information available regarding cell-based assays conducted specifically on this compound.

Specific enzyme-based assay data for this compound is not found in the provided search results. However, related indole-based compounds have been evaluated as inhibitors of specific enzymes. For example, certain N-substituted indole-based analogues have been identified as potential inhibitors of human monoamine oxidase B (MAO-B). nih.gov One potent derivative in this class, N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide, exhibited a competitive mode of inhibition for MAO-B. nih.gov

In Vivo Efficacy Studies

No in vivo efficacy studies for this compound have been reported in the available literature.

There is no information on the use of this compound in rodent models of cancer, infectious diseases, neuropsychiatric disorders, or inflammatory conditions.

Data on the efficacy of this compound in any relevant animal models is not available.

In Vitro and In Vivo Cytotoxicity Evaluation

Specific in vitro or in vivo cytotoxicity data for this compound is not available. Studies on related structures, such as pyrazino[1,2-b]isoquinoline and 6,15-iminoisoquino[3,2-b]3-benzazocine compounds, have shown low micromolar GI50 values against human breast, lung, and colon carcinoma cell lines. nih.gov

As of the current date, there is no publicly available scientific literature or data corresponding to the preclinical assessment, selective toxicity, pharmacokinetic, or toxicological predictions for the specific chemical compound “this compound”.

Extensive searches of scientific databases and research repositories have not yielded any studies that would allow for a detailed analysis based on the requested outline. The compound does not appear in prominent chemical and biological research databases with associated experimental or computational data.

Therefore, it is not possible to provide an article with the specified sections and subsections, as no research findings on its selective toxicity, in silico ADME, or in silico toxicity predictions have been published.

Computational Chemistry and Drug Design

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties, or "descriptors," that influence a molecule's potency, QSAR models can predict the activity of novel compounds, including 1-(6-Chloro-2-pyrazinyl)indoline, even before they are synthesized.

For a series of pyrazoline derivatives, which share structural similarities with the pyrazine (B50134) moiety of this compound, QSAR models have been successfully developed to predict their efficacy as carbonic anhydrase inhibitors. nih.govresearchgate.net These models often incorporate a variety of molecular descriptors, such as electronic, steric, and hydrophobic parameters, to construct a robust predictive framework. In the case of this compound, a hypothetical QSAR study might involve the generation of a dataset of analogous compounds with varying substituents on the indoline (B122111) and pyrazine rings. The biological activity of these analogs against a specific target would then be correlated with calculated molecular descriptors.

Table 1: Hypothetical Molecular Descriptors for a QSAR Study of this compound Analogs

DescriptorDescriptionPotential Impact on Activity
LogP A measure of the compound's lipophilicity.Influences membrane permeability and binding to hydrophobic pockets in a target protein.
Molecular Weight The mass of the molecule.Can affect solubility, absorption, and distribution.
Dipole Moment A measure of the polarity of the molecule.Important for electrostatic interactions with the target.
HOMO/LUMO Energies Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals.Relate to the molecule's reactivity and ability to participate in charge-transfer interactions.
Topological Polar Surface Area (TPSA) The surface area of polar atoms in a molecule.Correlates with passive molecular transport through membranes and, therefore, bioavailability.

The resulting QSAR model could guide the synthesis of new derivatives of this compound with potentially enhanced activity. For instance, if the model indicates that increased electron-withdrawing character on the pyrazine ring enhances activity, further modifications could be explored in that direction. japsonline.com

Quantitative Structure-Toxicity Relationship (QSTR) Modeling

Parallel to QSAR, Quantitative Structure-Toxicity Relationship (QSTR) modeling seeks to predict the potential toxicity of chemical compounds based on their molecular structure. This is a critical step in early drug development, as it helps to identify and deprioritize compounds that may have adverse effects. QSTR models are developed using large datasets of compounds with known toxicological profiles. bonviewpress.combonviewpress.comnih.gov

For a novel compound like this compound, various QSTR models could be employed to predict a range of toxicological endpoints, such as cytotoxicity, mutagenicity, and cardiotoxicity. These models utilize molecular descriptors similar to those used in QSAR to establish a relationship between structure and toxicity. mdpi.com

Table 2: Potential Toxicological Endpoints and Relevant Descriptors for QSTR Analysis of this compound

Toxicological EndpointRelevant Molecular DescriptorsRationale
Cytotoxicity LogP, Molecular Weight, TPSAThese descriptors influence a compound's ability to cross cell membranes and interact with intracellular components.
Mutagenicity Aromatic ring count, presence of specific functional groupsCertain structural motifs are known to be associated with DNA reactivity.
Cardiotoxicity (hERG inhibition) LogP, number of rotatable bonds, presence of basic nitrogen atomsThese features are often found in compounds that block the hERG potassium channel, a common cause of drug-induced cardiotoxicity.
Hepatotoxicity Presence of reactive metabolites, lipophilicityHigh lipophilicity can lead to accumulation in the liver, and the formation of reactive metabolites can cause cellular damage.

By applying a battery of validated QSTR models, researchers can generate a preliminary toxicity profile for this compound, guiding further experimental testing and flagging potential liabilities early in the development process.

Molecular Docking and Molecular Dynamics Simulations

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov In the context of drug design, it is used to predict how a ligand, such as this compound, might bind to the active site of a target protein. Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the predicted binding pose and to observe the dynamic behavior of the ligand-protein complex over time. nih.govnih.gov

A molecular docking simulation of this compound into a hypothetical protein target would reveal the specific interactions that stabilize the complex. The pyrazine and indoline moieties of the compound are capable of forming a variety of non-covalent interactions. acs.orgresearchgate.net The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, while the N-H group of the indoline could serve as a hydrogen bond donor. acs.orgresearchgate.net The aromatic rings of both the pyrazine and indoline systems can participate in π-π stacking and hydrophobic interactions with corresponding residues in the protein's active site. acs.orgresearchgate.net The chlorine atom on the pyrazine ring may also engage in halogen bonding, a specific type of non-covalent interaction. acs.orgresearchgate.netfigshare.com

Table 3: Potential Ligand-Protein Interactions for this compound

Interaction TypePotential Interacting Moiety on CompoundPotential Interacting Amino Acid Residues
Hydrogen Bonding Pyrazine Nitrogens (acceptor), Indoline N-H (donor)Serine, Threonine, Tyrosine, Aspartate, Glutamate, Histidine
π-π Stacking Pyrazine ring, Indoline aromatic ringPhenylalanine, Tyrosine, Tryptophan, Histidine
Hydrophobic Interactions Indoline and Pyrazine ringsLeucine, Isoleucine, Valine, Alanine
Halogen Bonding Chlorine atom on pyrazine ringElectron-rich atoms (e.g., backbone carbonyl oxygen)

Molecular docking programs use scoring functions to estimate the binding affinity of a ligand to a protein. These scores are typically expressed in terms of free energy of binding (ΔG), with more negative values indicating a stronger interaction. While these predictions are approximations, they are invaluable for ranking and prioritizing compounds for experimental testing.

Following docking, the most promising poses of this compound can be subjected to MD simulations to provide a more rigorous assessment of binding stability and to calculate binding free energies using more computationally intensive methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) or MM/GBSA (Molecular Mechanics/Generalized Born Surface Area).

De Novo Drug Design Approaches

De novo drug design involves the computational generation of novel molecular structures with the potential to bind to a specific biological target. These methods can be broadly categorized into two types: ligand-based and structure-based. Ligand-based approaches use information from known active compounds to generate new molecules with similar properties. Structure-based approaches, on the other hand, build molecules directly within the binding site of a target protein.

For this compound, a de novo design strategy could be employed to explore novel chemical space around its core scaffold. For instance, a structure-based approach could use the indoline or pyrazine moiety as a starting fragment and computationally "grow" new functional groups into unoccupied pockets of the target's active site. This could lead to the design of new analogs with improved potency or selectivity.

Pharmacophore Modeling and Virtual Screening

A pharmacophore model is an abstract representation of the key steric and electronic features that are necessary for a molecule to interact with a specific biological target. These features typically include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. Once a pharmacophore model is developed based on known active compounds or the ligand-binding site of a protein, it can be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophore. nih.gov This process is known as virtual screening. nih.gov

A pharmacophore model for a target of this compound might include features corresponding to its pyrazine nitrogen atoms (hydrogen bond acceptors), the indoline N-H group (a hydrogen bond donor), and the hydrophobic aromatic rings. This model could then be used to screen virtual libraries of compounds to identify new molecules that possess a similar arrangement of these key features and are therefore likely to be active against the same target. acs.orgnih.govresearchgate.net

Table 4: Hypothetical Pharmacophore Model for a Target of this compound

Pharmacophoric FeatureCorresponding Moiety in this compound
Hydrogen Bond AcceptorPyrazine Nitrogen Atoms
Hydrogen Bond DonorIndoline N-H
Aromatic RingPyrazine Ring
Aromatic RingIndoline Benzene (B151609) Ring
Hydrophobic GroupIndoline Fused Ring System

Homology Modeling of Target Receptors and Enzymes

The specific biological targets for this compound are not extensively documented in publicly available scientific literature. Therefore, performing homology modeling for a specific receptor or enzyme interacting with this compound is not currently feasible. However, the principles of homology modeling represent a crucial strategy in drug discovery when the experimental structure of a target protein is unknown.

Homology modeling, also known as comparative modeling, constructs a three-dimensional (3D) model of a "target" protein using the experimentally determined structure of a related homologous protein (the "template"). nih.govwikipedia.org This method is founded on the principle that proteins with similar amino acid sequences adopt similar 3D structures, as structure is more conserved throughout evolution than sequence. wikipedia.orgnih.gov For a model to be considered reliable for drug design applications, the sequence identity between the target and template should ideally be above 30-50%. nih.govyoutube.com

The process of generating a homology model involves several key steps:

Template Selection: The first step is to identify suitable template structures by searching protein structure databases like the Protein Data Bank (PDB) using the target protein's amino acid sequence. wikipedia.orgsemanticscholar.org The choice of template is critical as the quality of the final model is highly dependent on it. nih.govnih.gov

Sequence Alignment: The target sequence is aligned with the template sequence(s). This alignment is crucial for correctly mapping the residues of the target onto the template structure. wikipedia.org

Model Building: Using the alignment, a 3D model of the target protein is constructed. This involves copying the coordinates of the aligned residues from the template and building the coordinates for insertions (loops) and non-conserved side chains. semanticscholar.orgresearchgate.net

Model Refinement and Validation: The initial model is often refined using energy minimization to resolve any steric clashes or unfavorable geometries. The final model's quality is then assessed using various computational tools that check its stereochemical properties, bond lengths, and angles to ensure it is a plausible and reliable representation of the protein's structure. semanticscholar.org

Once a reliable model of a target receptor or enzyme is built, it can be used for structure-based drug design. semanticscholar.org This includes performing molecular docking studies to predict how a ligand, such as this compound, might bind to the target, identifying key interactions, and guiding the design of more potent and selective derivatives. nih.govnih.gov

Prediction of Metabolic Fate and Interactions

Detailed experimental or computational studies on the specific metabolic fate and drug-drug interaction profile of this compound are not available in the reviewed scientific literature. In the absence of specific data, general computational approaches are employed in drug discovery to predict these crucial absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. nih.govresearchgate.net

Predicting the metabolic fate of a compound is essential for identifying potentially active or toxic metabolites and understanding its clearance rate. nih.govnih.gov In silico tools for metabolism prediction can be broadly categorized:

Site of Metabolism (SoM) Prediction: These methods identify the atoms or functional groups within a molecule most likely to undergo metabolic transformation, typically by cytochrome P450 (CYP) enzymes. eurekaselect.com

Metabolite Prediction: More advanced systems predict the structures of the metabolites themselves. These can be rule-based systems, which apply known biotransformation rules, or machine learning models trained on large datasets of metabolic reactions. nih.gov

CYP Inhibition/Induction Prediction: Computational models can predict whether a compound is likely to be a substrate, inhibitor, or inducer of specific CYP isoforms (e.g., CYP3A4, CYP2D6). This is critical for anticipating drug-drug interactions. nih.gov

The prediction of drug-drug interactions (DDIs) is another vital component of preclinical computational assessment. Unforeseen interactions can lead to adverse effects or reduced efficacy. nih.gov Computational methods can screen for potential DDIs by predicting if a new chemical entity will interfere with the metabolism of co-administered drugs, primarily through the inhibition or induction of CYP enzymes. nih.govscribd.com

These predictive models are built using various techniques, including quantitative structure-activity relationship (QSAR) models, machine learning algorithms, and protein-ligand docking simulations with models of metabolic enzymes. eurekaselect.comscribd.com While in silico ADMET predictions are powerful tools for prioritizing and designing compounds, they serve to guide, rather than replace, experimental evaluation.

Future Directions and Therapeutic Perspectives

Rational Design of Next-Generation Indoline-Pyrazine Derivatives

The rational design of new chemical entities is a cornerstone of modern drug discovery. For the indoline-pyrazine scaffold, this process involves a deep understanding of its structure-activity relationships (SAR). The indoline (B122111) nucleus, a saturated version of indole (B1671886), offers a three-dimensional structure that can be advantageous for fitting into the binding sites of biological targets. nih.govbldpharm.com The non-coplanar nature of the two rings in indoline can enhance water solubility and reduce lipophilicity compared to the flatter indole ring, which are favorable physicochemical properties for drug candidates. nih.gov

The pyrazine (B50134) ring, a six-membered heterocycle with two nitrogen atoms, is a common feature in many clinically used drugs and is known to participate in crucial interactions with biological targets, such as hydrogen bonding and hydrophobic interactions. tandfonline.comfigshare.com The development of next-generation derivatives of 1-(6-chloro-2-pyrazinyl)indoline would likely focus on modifying substituents on both the indoline and pyrazine rings to optimize potency, selectivity, and pharmacokinetic properties. For instance, the nitrogen atom of the indoline can act as a hydrogen bond donor or acceptor, and its substitution can significantly influence biological activity. nih.gov Similarly, modifications to the pyrazine ring can modulate the electronic properties and binding affinities of the molecule. tandfonline.com

Computational methods, such as molecular docking, play a pivotal role in the rational design process by predicting how newly designed molecules will interact with specific protein targets. nih.govnih.gov For example, in the design of novel kinase inhibitors, which are a common target for pyrazine-based compounds, docking studies can help in designing molecules that fit into the ATP-binding pocket with high affinity. tandfonline.comnih.gov

Development of Novel Therapeutic Agents

The indoline and pyrazine scaffolds are present in a wide array of compounds with diverse biological activities, suggesting that this compound and its analogs could be developed into novel therapeutic agents for various diseases.

Anticancer Agents: Both indole and pyrazine derivatives have been extensively investigated for their anticancer properties. nih.govresearchgate.netnih.gov Indole-based compounds have been shown to target various mechanisms in cancer cells, including the inhibition of Bcl-2, an anti-apoptotic protein. nih.gov Pyrazoline derivatives, which are structurally related to pyrazine, have also demonstrated significant cytotoxic activities against various cancer cell lines. nih.gov Given that the overexpression of certain kinases is a hallmark of many cancers, and pyrazine is a common scaffold in kinase inhibitors, there is a strong rationale for exploring this compound analogs as potential anticancer drugs. tandfonline.comresearchgate.net

Neuroprotective Agents: Indole-based compounds are also being explored for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's. mdpi.com Some derivatives have shown potential as cholinesterase inhibitors or modulators of serotonin (B10506) receptors. mdpi.com Tetramethylpyrazine, a compound extracted from a traditional medicinal plant, has demonstrated neuroprotective effects in a rat model of Parkinson's disease by inhibiting apoptosis and oxidative stress. nih.gov This suggests that the indoline-pyrazine scaffold could be a valuable starting point for the development of new drugs targeting neurodegeneration.

Anti-inflammatory and Antimicrobial Agents: The indoline scaffold has been identified in compounds with anti-inflammatory and antibacterial activities. benthamdirect.comnih.govacs.org Some indoline derivatives have been designed as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), which are key enzymes in inflammatory pathways. nih.govacs.org Furthermore, indoline derivatives have been investigated as potential antimicrobials that could help combat antibiotic resistance. nih.govbenthamdirect.com

Combination Therapy Strategies

Combination therapy, the use of multiple medications to treat a single disease, is a standard approach in cancer treatment and is being explored for other complex diseases. The rationale behind this strategy is to target multiple pathways simultaneously, which can lead to synergistic effects and overcome drug resistance.

For a potential therapeutic agent derived from the this compound scaffold, particularly in oncology, combination therapy would be a critical aspect of its development. For instance, if an analog is developed as a kinase inhibitor, it could be combined with standard-of-care chemotherapeutics or other targeted agents. nih.gov Studies have shown that some tyrosine kinase inhibitors can reverse multidrug resistance by interacting with P-glycoprotein, an ATP-binding cassette transporter. nih.gov This suggests that an indoline-pyrazine based kinase inhibitor might not only have its own anticancer activity but could also enhance the efficacy of other drugs.

In the context of neurodegenerative diseases, a multifunctional compound derived from this scaffold could be part of a combination strategy, or act as a multi-target agent itself, for example, by simultaneously inhibiting cholinesterase and providing neuroprotection. nih.gov

Addressing Drug Resistance Mechanisms

The emergence of drug resistance is a major challenge in the treatment of cancer and infectious diseases. tandfonline.combenthamdirect.com For kinase inhibitors, a common mechanism of resistance is the mutation of the "gatekeeper" residue in the ATP-binding pocket of the kinase, which can prevent the drug from binding effectively. tandfonline.com

Strategies to overcome resistance to pyrazine-based kinase inhibitors include the design of next-generation inhibitors that can bind to the mutated kinase or target allosteric sites outside the highly conserved ATP-binding pocket. tandfonline.comnih.gov Covalent inhibitors, which form a permanent bond with their target, represent another approach to overcome resistance. tandfonline.com

In the context of antimicrobial resistance, indoline-containing compounds have been studied as "resistance-modifying agents" (RMAs). These compounds may not have potent antibacterial activity on their own but can restore the effectiveness of existing antibiotics to which bacteria have become resistant. benthamdirect.com This highlights a potential avenue for the development of this compound analogs.

Exploration of New Indications for this compound and its Analogs

The versatility of the indoline and pyrazine scaffolds suggests that analogs of this compound could have therapeutic applications beyond the initially explored areas. The process of drug repurposing, where existing drugs are investigated for new therapeutic uses, is a valuable strategy in drug discovery.

Given the wide range of biological targets for indole and pyrazine derivatives, new indications could be explored through systematic screening and computational approaches. mdpi.comresearchgate.net For example, the indole scaffold has been exploited to design compounds that bind to various pharmacological targets, including adenosine (B11128) receptors and Kelch-like ECH-associated protein 1 (Keap1), which is involved in cellular oxidative stress. mdpi.com This opens up possibilities for treating conditions like inflammatory diseases, renal failure, and even certain cardiovascular disorders. nih.govmdpi.com

Strategies for Enhancing Selectivity and Potency

For any drug candidate, achieving high potency and selectivity is crucial to maximize therapeutic efficacy and minimize off-target side effects. For kinase inhibitors, which often suffer from promiscuity due to the conserved nature of the ATP-binding site, several strategies can be employed to enhance selectivity. tandfonline.comresearchgate.net

One approach is to design inhibitors that exploit subtle differences in the amino acid residues lining the ATP pocket of different kinases. tandfonline.com Targeting less conserved allosteric sites is another promising strategy to achieve high selectivity. nih.gov Bivalent inhibitors, which consist of a kinase-binding moiety linked to a second molecule that targets another site on the kinase, can also lead to highly selective compounds. tandfonline.com

Structure-based drug design, guided by X-ray crystallography of inhibitor-target complexes, is an invaluable tool for optimizing both potency and selectivity. By visualizing how a compound binds to its target, medicinal chemists can make informed modifications to the chemical structure to improve its fit and interactions.

Overcoming Challenges in Drug Development for Indoline-Pyrazine Scaffolds

The development of any new drug is a long and challenging process, and compounds based on the indoline-pyrazine scaffold are no exception. One of the key challenges is optimizing the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of lead compounds. While the indoline scaffold can offer improved physicochemical properties, careful optimization is still required to ensure good bioavailability and a favorable safety profile. nih.gov

The synthesis of complex heterocyclic compounds can also be a hurdle. Developing robust and scalable synthetic routes is essential for producing sufficient quantities of a drug candidate for preclinical and clinical studies. rsc.org Advances in synthetic methodologies, such as C-H activation and photoredox chemistry, are providing new tools to access a wider variety of functionalized heterocyclic compounds more efficiently. rsc.org

Furthermore, the inherent complexity of the diseases being targeted, such as cancer and neurodegenerative disorders, presents significant challenges. A deep understanding of the underlying biology of the disease is crucial for identifying the right targets and designing effective therapeutic strategies. rsc.org

Q & A

Q. What are the optimal synthetic routes for 1-(6-Chloro-2-pyrazinyl)indoline, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. Key steps include refluxing with dicarboxylic anhydrides (e.g., cyclohexane-1,3-dicarboxylic anhydride) in xylene under Dean-Stark conditions to remove water, followed by silica gel chromatography for purification and recrystallization using isopropanol/HCl to isolate the hydrochloride salt . Optimization involves adjusting reaction time (48–72 hours), stoichiometry of reactants, and temperature (reflux ~140°C). Monitoring reaction progress via TLC or HPLC is critical.

Q. Which characterization techniques are essential for confirming the structure and purity of this compound?

  • Elemental analysis : Validates molecular formula (e.g., C, H, N content within 0.3% of calculated values) .
  • Melting point determination : Consistency with literature values (e.g., 232–233°C for hydrochloride salts) .
  • Spectroscopic methods :
  • NMR : Assign peaks for pyrazinyl (δ 8.5–9.0 ppm) and indoline protons (δ 6.5–7.5 ppm).
  • Mass spectrometry : Confirm molecular ion (e.g., [M+H]⁺ at m/z 328.1).
    • HPLC : Assess purity (>95%) using C18 columns and acetonitrile/water gradients.

Q. What biochemical assays are suitable for evaluating the pharmacological activity of this compound?

  • In vitro enzyme inhibition : Use fluorogenic substrates or radiolabeled ligands to test inhibition of targets like 5α-reductase (IC₅₀ determination) .
  • Cell-based assays : Evaluate cytotoxicity (MTT assay) and permeability (Caco-2 monolayers).
  • In vivo models : Rodent pharmacokinetics (plasma half-life, bioavailability) and efficacy studies (e.g., prostate weight reduction for 5α-reductase inhibitors) .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives with enhanced target affinity?

  • Molecular docking : Use software like MOE or AutoDock to predict binding modes with target proteins (e.g., 5α-reductase). Focus on interactions between the pyrazinyl group and catalytic residues .
  • Molecular dynamics (MD) simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (RMSD < 2 Å).
  • QSAR models : Corrogate electronic (HOMO/LUMO) and steric parameters (logP, polar surface area) with activity data .

Q. What strategies resolve contradictory data in stability studies of this compound salts?

  • Accelerated stability testing : Expose hydrochloride salts to 40°C/75% RH for 3 months (ICH guidelines). Monitor degradation via HPLC .
  • Salt form screening : Compare hydrochloride, sulfate, and mesylate salts for hygroscopicity and thermal stability (DSC/TGA).
  • Degradant identification : LC-MS/MS to characterize oxidation byproducts (e.g., N-oxide formation) .

Q. How can structure-activity relationship (SAR) studies improve selectivity for pyrazinyl-indoline derivatives?

  • Core modifications : Introduce substituents at the indoline 5-position (e.g., Cl, Br) to modulate steric effects .
  • Side-chain variations : Replace piperazine with morpholine or thiomorpholine to alter logD and blood-brain barrier penetration .
  • Pharmacophore mapping : Overlay active/inactive analogs to identify critical hydrogen-bond acceptors (pyrazinyl N) and hydrophobic regions .

Q. What methodologies address discrepancies in spectroscopic data for hydrazone derivatives of this compound?

  • Multi-technique validation : Cross-check NMR assignments with 2D experiments (COSY, HSQC) and compare with X-ray crystallography data (if available) .
  • Control experiments : Synthesize deuterated analogs to resolve overlapping proton signals.
  • Collaborative verification : Share raw data with independent labs for reproducibility assessment .

Application-Oriented Questions

Q. How can this compound be applied in materials science, such as dye-sensitized solar cells (DSSCs)?

  • Co-sensitization : Combine with natural dyes (e.g., crocetin) to broaden UV-vis absorption (λmax 450–600 nm) .
  • DFT calculations : Optimize dye-TiO2 interactions using B3LYP/6-31G* to predict charge-transfer efficiency .
  • Electrochemical impedance spectroscopy (EIS) : Measure electron recombination rates in DSSCs .

Data Analysis & Experimental Design

Q. What frameworks ensure rigorous experimental design for studies involving this compound?

  • PICO framework : Define Population (e.g., enzyme/subcellular target), Intervention (compound concentration), Comparison (positive/negative controls), Outcome (IC₅₀, binding affinity) .
  • FINER criteria : Ensure feasibility, novelty, and relevance in hypothesis formulation .

Q. How should researchers handle conflicting results in enzyme inhibition assays?

  • Dose-response re-evaluation : Test a wider concentration range (e.g., 1 nM–100 μM) to confirm sigmoidal curves.
  • Orthogonal assays : Validate findings using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) .
  • Meta-analysis : Compare data across published studies to identify protocol variability (e.g., buffer pH, incubation time) .

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1-(6-Chloro-2-pyrazinyl)indoline
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.